molecular formula C16H17N3O2S B238513 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B238513
M. Wt: 315.4 g/mol
InChI Key: CYAXYSLJZOJKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. The compound targets the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are known to be dysregulated in cancer cells. By inhibiting these pathways, the compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide include the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. The compound also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the research of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide. One of the most significant is the development of analogs with improved solubility and stability. Another direction is the investigation of the compound's potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other fields of research.
Conclusion:
In conclusion, 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound with potential applications in various fields of scientific research. Its ability to inhibit cancer cell growth and its anti-inflammatory and antioxidant properties make it a valuable tool for cancer and inflammatory disease research. However, further research is needed to fully understand its mechanism of action and potential applications in other fields of research.

Synthesis Methods

The synthesis of 3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-methyl-2-pyridyl isothiocyanate with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H17N3O2S/c1-3-21-13-8-4-7-12(10-13)15(20)19-16(22)18-14-11(2)6-5-9-17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,20,22)

InChI Key

CYAXYSLJZOJKSG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC=N2)C

Origin of Product

United States

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